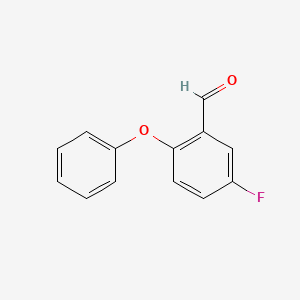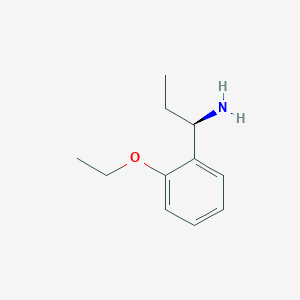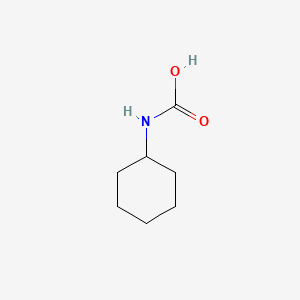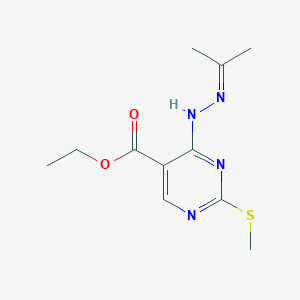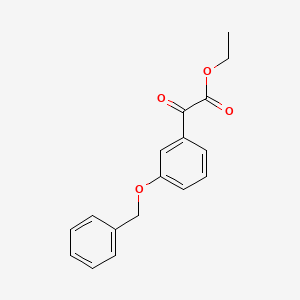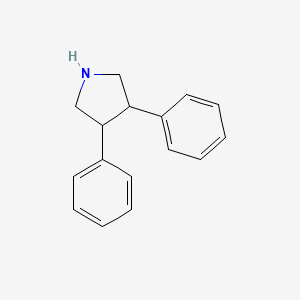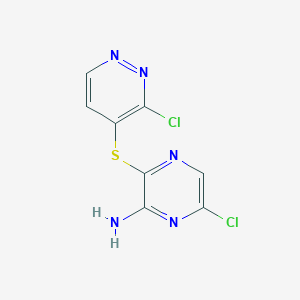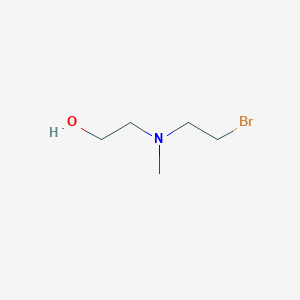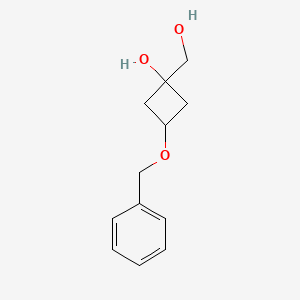
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is a cyclobutane derivative with a benzyloxy group and a hydroxymethyl group attached to the cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the photoinduced electron transfer reaction of oxygenated alkenes to form cyclobutane adducts with complete regiocontrol . This method ensures the formation of cyclobutane derivatives with trans stereochemistry, which is crucial for the desired properties of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced cycloaddition reactions, such as the thermally promoted intramolecular cycloaddition of cyclohexadienone-tethered allenes . This method is environmentally friendly and offers high regioselectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted cyclobutane derivatives.
科学研究应用
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclobutane derivatives: Compounds with similar cyclobutane rings but different substituents.
Benzyloxy compounds: Compounds with benzyloxy groups attached to different core structures.
Hydroxymethyl compounds: Compounds with hydroxymethyl groups attached to various rings or chains.
Uniqueness
3-(Benzyloxy)-1-(hydroxymethyl)cyclobutan-1-ol is unique due to the combination of the cyclobutane ring, benzyloxy group, and hydroxymethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-3-phenylmethoxycyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-9-12(14)6-11(7-12)15-8-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 |
InChI 键 |
FXQDGLHWPATGRF-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(CO)O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


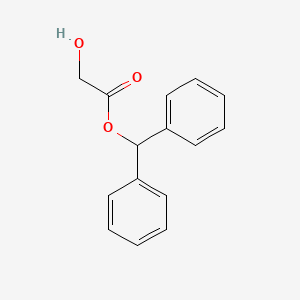
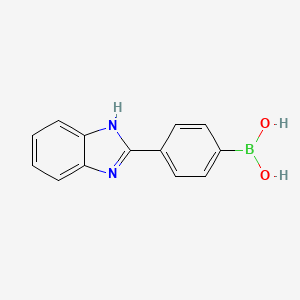
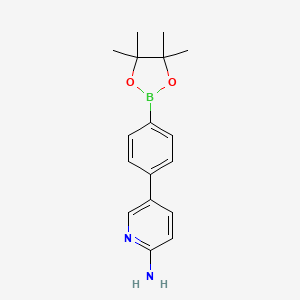
![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)
